molecular formula C14H15NO2S B2937217 N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine CAS No. 383145-48-0

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine

Cat. No.: B2937217
CAS No.: 383145-48-0
M. Wt: 261.34
InChI Key: GMONLGSYXOORBR-NTCAYCPXSA-N
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Description

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine (CAS 860649-87-2) is a thiochromene-derived compound featuring a cyclopropylcarbonyloxy substituent. Its molecular weight is 300.38, and it is structurally characterized by a bicyclic thiochromene core with an imine group and a cyclopropane-containing acyloxy moiety . This compound is utilized in chemical research and pharmaceutical development, particularly as an intermediate in synthesizing bioactive molecules targeting enzyme pathways or receptor interactions .

Properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9-2-5-13-11(8-9)12(6-7-18-13)15-17-14(16)10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMONLGSYXOORBR-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound is compared to structurally related amines with variations in substituents and core heterocycles. Key analogs include:

Compound Name Substituent Molecular Weight CAS Number Key Properties/Applications
N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine Cyclopropylcarbonyloxy 300.38 860649-87-2 Intermediate for bioactive molecules
N-(6-Methyl-2,3-dihydro-4H-thiochromen-4-yliden)-N-[(methylsulfonyl)oxy]amine Methylsulfonyloxy - 383146-47-2 Higher polarity due to sulfonyl group
N-[(3,4-dichlorobenzoyl)oxy]-N-[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amine 3,4-Dichlorobenzoyloxy 405.30 477858-13-2 Increased lipophilicity (Cl atoms)
(E)-[...] cyclopropanecarboxylate (KS-000035ED) Cyclopropylcarbonyl + pyrazole - 321553-55-3 Bioactive (pesticide/VEGFR inhibitor)
Key Observations:
  • The dichlorobenzoyloxy analog (CAS 477858-13-2) exhibits higher lipophilicity, likely improving membrane permeability but risking toxicity .
  • Biological Relevance : Analogs with cyclopropane motifs (e.g., KS-000035ED) are associated with kinase inhibition (e.g., VEGFR), suggesting the cyclopropyl group may stabilize ligand-receptor interactions via strain-induced conformational rigidity .

Physicochemical Properties

  • Molecular Weight : The target compound (300.38) is lighter than the dichlorobenzoyloxy analog (405.30), which may favor better bioavailability .
  • Solubility : The methylsulfonyloxy substituent (CAS 383146-47-2) introduces polar sulfonyl groups, likely increasing aqueous solubility compared to the cyclopropylcarbonyloxy variant .

Biological Activity

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine is a complex organic compound with the molecular formula C14H15NO2S. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

The synthesis of this compound involves specific reaction conditions that typically require catalysts and solvents to achieve high yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis .

Biological Activity

Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on 4H-thiochromen derivatives showed effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis. These compounds demonstrated an EC50 below 10 μM, indicating potent biological activity .

Mechanism of Action
The mechanism by which this compound exerts its effects may involve interactions with specific enzymes or receptors. For instance, it has been suggested that the compound could act as an allosteric modulator by binding to key amino acids in target proteins, disrupting essential metabolic pathways in pathogens .

Case Studies

  • Antiparasitic Activity
    A study evaluated various thiochromen derivatives against Trypanosoma parasites. The results demonstrated that these compounds could inhibit trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) within the parasites. This disruption ultimately resulted in the death of the parasites due to oxidative stress .
  • Cytotoxicity Assays
    In vitro cytotoxicity assays using human cancer cell lines revealed that compounds structurally related to this compound exhibited significant antiproliferative effects. The MTT assay indicated that these compounds reduced cell viability in a dose-dependent manner .

Research Findings Summary

Study Focus Findings
Antimicrobial ActivityCompounds showed EC50 < 10 μM against tropical disease parasites .
Mechanism of ActionInteraction with TR leading to oxidative stress-induced cell death .
CytotoxicitySignificant reduction in viability of cancer cells in vitro .

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